Ethanolamine

Catalog No.
S1490800
CAS No.
141-43-5
M.F
C2H7NO
C2H7NO
H2NCH2CH2OH
M. Wt
61.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanolamine

CAS Number

141-43-5

Product Name

Ethanolamine

IUPAC Name

2-aminoethanol

Molecular Formula

C2H7NO
C2H7NO
H2NCH2CH2OH

Molecular Weight

61.08 g/mol

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2

InChI Key

HZAXFHJVJLSVMW-UHFFFAOYSA-N

SMILES

C(CO)N

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 1X10+6 mg/L at 25 °C (miscible)
Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils
Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

1-Amino-2-hydroxyethane; 2-Amino-1-ethanol; 2-Aminoethanol; 2-Aminoethyl alcohol; 2-Ethanolamine; 2-Hydroxyethanamine; 2-Hydroxyethylamine; Aminoethanol; Colamine; ETA; Envision Conditioner PDD 9020; Ethanolamine; Ethylolamine; Glycinol; Kolamin; MEA

Canonical SMILES

C(CO)N

The exact mass of the compound Ethanolamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)1000000 mg/l16.37 min water, 1x10+6 mg/l at 25 °c (miscible)miscible with methanol, acetone, glycerin; solubility at 25 °c: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oilsmiscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin1000.0 mg/mlsolubility in water: freely solublemiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Ethanolamine (CAS 141-43-5), commonly known as monoethanolamine (MEA), is a foundational, low-molecular-weight (61.08 g/mol) bifunctional compound containing an unhindered primary amine and a primary hydroxyl group[1]. In industrial procurement, it is utilized as a highly reactive solvent for acid gas sweetening, a primary precursor for alkanolamide surfactants, and a potent chelating agent. Its primary amine structure provides rapid reaction kinetics and high basicity (pKa 9.5 at 25 °C) compared to secondary or tertiary alkanolamine analogs, making it a critical material for processes requiring aggressive nucleophilic attack, rapid acid-base neutralization, or high mass-efficiency per mole [2].

Substituting MEA with secondary (e.g., Diethanolamine, DEA) or tertiary (e.g., Methyldiethanolamine, MDEA) alkanolamines fundamentally alters process thermodynamics, reaction kinetics, and downstream product compliance [1]. In gas scrubbing, replacing MEA with MDEA reduces the CO2 absorption rate by over an order of magnitude due to the inability of tertiary amines to form intermediate carbamates, necessitating significantly taller absorption columns[2]. In surfactant manufacturing, substituting MEA with DEA yields liquid dialkanolamides rather than solid monoalkanolamides, drastically shifting the rheological profile of the final formulation and introducing severe regulatory compliance risks associated with DEA-related impurities, which are heavily restricted in modern personal care supply chains [3].

CO2 Absorption Kinetics and Column Efficiency

MEA reacts rapidly with CO2 to form a stable carbamate, exhibiting a second-order reaction rate constant significantly higher than secondary amines. This rapid kinetic profile allows for shorter absorption columns and higher gas throughput in processing facilities [1].

Evidence DimensionSecond-order rate constant for CO2 reaction (k2) at 298 K
Target Compound DataMEA: ~5,900 L/(mol·s)
Comparator Or BaselineDEA (Diethanolamine): ~1,200 L/(mol·s)
Quantified DifferenceMEA exhibits ~4.9x faster reaction kinetics than DEA.
ConditionsAqueous solution, 298 K, atmospheric pressure

Faster absorption kinetics directly translate to reduced capital expenditure by allowing the use of smaller, shorter absorption columns in gas sweetening plants.

Regulatory Compliance in Surfactant Synthesis

The amidation of fatty acids with MEA produces monoalkanolamides (e.g., Cocamide MEA) which are free of diethanolamine impurities. Because DEA is classified as a potential carcinogen (IARC Group 2B) and heavily regulated (e.g., California Proposition 65), MEA is the required precursor for compliant solid amide thickeners [1].

Evidence DimensionRegulatory risk and physical state of resulting cocamide
Target Compound DataMEA: Yields Cocamide MEA (Solid, 0% DEA impurity)
Comparator Or BaselineDEA: Yields Cocamide DEA (Liquid, contains residual DEA subject to Prop 65)
Quantified DifferenceComplete elimination of DEA-related regulatory reporting and warning requirements.
ConditionsIndustrial amidation of coconut fatty acids

Procuring MEA instead of DEA allows formulators to bypass Proposition 65 warning requirements and meet modern clean-beauty standards for personal care products.

Volatility Reduction in Copper Complexation

In the formulation of Alkaline Copper Quaternary (ACQ) wood preservatives, a complexing agent is required to solubilize copper. MEA effectively forms [Cu(MEA)4]2+ complexes while maintaining an exceptionally low vapor pressure, drastically improving worker safety compared to legacy ammonia-based systems[1].

Evidence DimensionSolvent vapor pressure and evaporative loss during vacuum treatment
Target Compound DataMEA: Vapor pressure <0.5 mmHg at 20 °C
Comparator Or BaselineAqueous Ammonia: Vapor pressure >100 mmHg at 20 °C
Quantified Difference>99% reduction in volatile amine emissions during processing.
ConditionsAqueous copper complexation, 20 °C, vacuum-pressure wood treatment cycle

Replacing ammonia with MEA allows wood treatment facilities to comply with strict Volatile Organic Compound (VOC) emissions limits and eliminate severe workplace odor issues.

High-Throughput Biogas and Flue Gas Upgrading

Due to its rapid reaction kinetics and high mass-efficiency per mole, MEA is the benchmark solvent for removing CO2 and H2S from biogas, refinery gas, and flue gas streams. It is the procured solvent of choice when facility constraints demand a shorter absorption column or when treating gas streams with relatively low CO2 partial pressures where secondary/tertiary amines fail to achieve the required capture rates [1].

DEA-Free Personal Care Formulation

MEA is strictly prioritized over DEA in the synthesis of alkanolamide surfactants (such as Cocamide MEA) for shampoos, body washes, and industrial detergents. Procuring MEA ensures the final rheology modifiers are solid, highly effective at building viscosity in anionic systems, and completely free of the regulatory liabilities associated with DEA impurities [2].

Low-VOC Alkaline Copper Quaternary (ACQ) Production

In the industrial wood preservation sector, MEA is procured to manufacture ACQ Type D formulations. Its ability to strongly chelate copper without the extreme volatility of ammonia enables treatment plants to operate safely, minimizing evaporative chemical loss during the vacuum-pressure impregnation process and ensuring environmental compliance [3].

Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Liquid; NKRA
Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH]
Liquid
COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.

Color/Form

Colorless, viscous liquid or solid (below 51 °F)

XLogP3

-1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

61.052763847 g/mol

Monoisotopic Mass

61.052763847 g/mol

Boiling Point

338 °F at 760 mmHg (NTP, 1992)
170.3 °C
171 °C
339 °F

Flash Point

200 °F (NTP, 1992)
86 °C
86 °C (187 °F)
185 °F (85 °C) (closed cup)
85 °C c.c.
186 °F

Heavy Atom Count

4

Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.1 (Air = 1)
Relative vapor density (air = 1): 2.1
2.1

Density

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0180 g/cu cm at 20 °C
Relative density (water = 1): 1.02
1.02

LogP

-1.31
-1.31 (LogP)
log Kow = -1.31
-1.31
-1.31 (estimated)

Odor

Unpleasant, ammonia-like

Odor Threshold

Odor Threshold Low: 2.6 [mmHg]
Odor Threshold High: 5.0 [mmHg]
Odor threshold (detect at 2.6 ppm and recognize at 5 ppm) from CHEMINFO
Water odor threshold: 20000 mg/L at pKa of 9.5. Air odor threshold: 2.6 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.
50% detection: 3-4 ppm; detection: 7.5-10 mg/m3

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

50.5 °F (NTP, 1992)
10.4 °C
Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/
10.5 °C
10 °C
51 °F

UNII

5KV86114PT

Related CAS

26778-51-8

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: 2-Aminoethanol (also known as ethanolamine) is a colorless thick liquid with an unpleasant ammonia-like odor. It can also be a solid below 51 degrees F. 2-Aminoethanol is very soluble in water. USE: 2-Aminoethanol is an important commercial chemical used to remove carbon dioxide and hydrogen sulfide from natural gas and other gases and to make other chemicals, including detergents, soaps, surfactants and corrosion inhibitors. It is a component in machining fluids, hydraulic fracturing fluids used in natural gas extraction, and polishes. 2-Aminoethanol also is a component in household cleaning products and hair coloring and waving products. EXPOSURE: 2-Aminoethanol is a natural component of human and animal urine and foods. Workers making 2-aminoethanol or using products containing 2-aminoethanol may breath in mists or have direct skin contact. People using household cleaning products or hair care and coloring products containing 2-aminoethanol may have skin contact and may breath in mists. If 2-aminoethanol is released to air, it will be degraded by reactions with other chemicals and light. If released to soil, 2-aminoethanol is expected to be mobile, but can be affected by the acidity of the soil. If released to water, it will bind to sediment and suspended particles. It is not expected to move to air from wet soils or water surfaces, but may move to air from dry soils. 2-Aminoethanol will be degraded by microorganisms and will not build up in aquatic organisms. RISK: No reports of injury to workers making or using 2-aminoethanol are available. Redness and swelling of the skin and severe eye injury were found in laboratory animals after direct contact with undiluted 2-aminoethanol. Damage to the lung, liver and kidneys was found in laboratory animals daily breathing in high concentrations of 2-aminoethanol as a vapor or in mists for up to 5 weeks. Inactivity, decreased alertness, and poor appetite were observed in laboratory rats continuously exposed to lower vapor concentrations for 90 days. Deaths occurred in laboratory rats fed a very high concentration of 2-aminoethanol in food for up to 90 days, but a high concentration did not cause death. The potential for 2-aminoethanol to cause cancer, abortions, birth defects, or reproductive effects in laboratory animals has not been studied. The potential for 2-aminoethanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Pharmacology

Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.

Vapor Pressure

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992)
0.4 [mmHg]
VP: 6 mm Hg at 60 °C
0.404 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 53
0.4 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-43-5
9007-33-4

Absorption Distribution and Excretion

The principal route of exposure is through skin, with some exposure occurring by inhalation of vapor and aerosols. Monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) in water penetrate rat skin at the rate of 2.9 x 10(-3), 4.36 x 10(-3) and 18 x 10(-3) cm/hr, respectively. MEA, DEA, and TEA are water-soluble ammonia derivatives, with pHs of 9-11 in water and pHa values of 9.3, 8.8, and 7.7, respectively.
The excretion rate in men was found to vary between 4.8 and 22.9 mg/day with a mean of 0.162 mg/kg /body weight/. 11 women were observed to excrete larger amounts, varying between 7.7 and 34.9 mg/day with a mean excretion rate of 0.492 mg/kg/day. The excretion rates in animals were approximately, for cats, 0.47 mg/kg/day; for rats, 1.46 mg/kg/day; and for rabbits, 1.0 mg/kg/day. From 6-47% of monoethanolamine administered to rats can be recovered in the urine.
Persistence of low levels of radioactivity in dog whole blood was obtained after admin of (14)C-labeled ethanolamine. Excretion of radioactivity as % of dose in dog urine was 11. After 24 hr total blood radioactivity as % of dose was 1.69.
/Ethanolamine/ is a normal urine constituent in man, excreted at a rate of 5-23 mg/day ... 40 percent of an administered dose is deaminated and excreted as urea.
For more Absorption, Distribution and Excretion (Complete) data for 2-AMINOETHANOL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Ethanolamine can be used as a source of carbon and nitrogen by phylogenetically diverse bacteria. Ethanolamine-ammonia lyase, the enzyme that breaks ethanolamine into acetaldehyde and ammonia, is encoded by the gene tandem eutBC. Despite extensive studies of ethanolamine utilization in Salmonella enterica serovar Typhimurium, much remains to be learned about EutBC structure and catalytic mechanism, about the evolutionary origin of ethanolamine utilization, and about regulatory links between the metabolism of ethanolamine itself and the ethanolamine-ammonia lyase cofactor adenosylcobalamin. We used computational analysis of sequences, structures, genome contexts, and phylogenies of ethanolamine-ammonia lyases to address these questions and to evaluate recent data-mining studies that have suggested an association between bacterial food poisoning and the diol utilization pathways. We found that EutBC evolution included recruitment of a TIM barrel and a Rossmann fold domain and their fusion to N-terminal alpha-helical domains to give EutB and EutC, respectively. This fusion was followed by recruitment and occasional loss of auxiliary ethanolamine utilization genes in Firmicutes and by several horizontal transfers, most notably from the firmicute stem to the Enterobacteriaceae and from Alphaproteobacteria to Actinobacteria. We identified a conserved DNA motif that likely represents the EutR-binding site and is shared by the ethanolamine and cobalamin operons in several enterobacterial species, suggesting a mechanism for coupling the biosyntheses of apoenzyme and cofactor in these species. Finally, we found that the food poisoning phenotype is associated with the structural components of metabolosome more strongly than with ethanolamine utilization genes or with paralogous propanediol utilization genes per se.
Forty percent of (15)N-labeled ethanolamine appears as urea within 24 hr when it is given to rabbits, suggesting that it is deaminated. In rat liver homogenates, ethanolamine undergoes demethylation yielding formaldehyde.
Ethanolamine is a normal intermediate in the metabolism of some animal species, having a part in the formation of phospholipids and choline.
The distribution and metabolism of topical (14)C ethanolamine was studied in vivo, using athymic nude mice, human skin grafted onto athymic nude mice, and in vitro, using excised pig skin. Ethanolamine was the only radioactive phospholipid base detected in the human skin grafts, in the mouse skin, and in the pig skin. Ethanolamine that penetrated human skin grafts or mouse skin was extensively metabolized in the animal. The liver is a major site for metabolism of ethanolamine, containing over 24% of the applied radioactive dose. The kidneys, lungs, brain, and the heart contained 2.53, 0.55, 0.27, and 0.15% of the dose, respectively. Hepatic, human skin graft, and mouse skin proteins were also highly radioactive. Over 18% of the topical radioactive dose oxidized to (14)CO2 and 4.6% was excreted in the urine over 24 hr. Urea, glycine, serine, choline, and uric acid were the urinary metabolites of ethanolamine.
For more Metabolism/Metabolites (Complete) data for 2-AMINOETHANOL (10 total), please visit the HSDB record page.

Associated Chemicals

2-Aminoethanol hydrochloride; 2002-24-6

Wikipedia

Ethanolamine
Fingolimod

Biological Half Life

The half-life of the persistent low level of radioactivity in the blood /of dogs administered 14C-ethanolamine/ was 19 days.
Labeled MEA was administered to dogs. ... After 24 hr ... the half-life was 19 days.

Use Classification

EPA Safer Chemical Functional Use Classes -> Specialized Industrial Chemicals
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Buffering
EMISSION SCRUBBERS

Methods of Manufacturing

Alkanolamines are typically manufactured from the corresponding olefin oxide and ammonia. Mono-, di-, and trialkanolamines are produced in the reactor and sent to downstream distillation columns for separation. The oxide-ammonia reaction is exothermic. Reaction rates decrease with increased carbon number of the oxide (ethylene oxide > propylene oxide > butylene oxide). Anhydrous or aqueous ammonia may be used, although anhydrous ammonia is typically used to favor monoalkanolamine production. Using anhydrous ammonia requires that the reactor be operated at higher temperature and pressure. Varying the ammonia to oxide ratio is the primary way to shift the product split among the mono-, di-, and trialkanolamines. A high ammonia to oxide ratio favors mono- production.
Prepared on a large scale by ammonolysis of ethylene oxide; ... also from nitromethane and formaldehyde.

General Manufacturing Information

Construction
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Utilities
Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Ethanol, 2-amino-: ACTIVE
Annual Capacity (millions of pounds, Feb, 2005): Seadrift, TX - 430; Taft, LA - 220; Bayport, TX - 45; Port Neches, TX - 350; Plaquemine, LA - 300
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Method: NIOSH 2007, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 0.005 mg/sample.
Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 7 mg/sample.
Method: OSHA PV2111; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: 2-aminoethanol; Matrix: air; Detection Limit: 0.06 ppm.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Handle and store under inert gas.
Separate from oxidizing materials, acids, and halogens. Store in a cool, dry, well-ventilated location.

Interactions

... Here we investigated hair dye-induced dermatitis and hair loss using in vivo mouse model to uncover the causative ingredients. Commercially available hair dye products or combination of the ingredients of hair dye product were applied topically for 3 days on the dorsum of the female C57BL/6 mice and, dermatitis and hair loss were examined. The mice treated with hair dye products exhibited unequivocal signs of hair loss and dermatitis. To find out causative ingredients, combinations of the representative components of hair dye including reducing agents, the mixture of dye and monoethanolamine (MEA), ammonia, and hydrogen peroxide (H(2)O(2)) were applied and thereafter, hair loss and dermatitis were evaluated. All the groups treated with the combinations containing H(2)O(2) and neutralized dye mixture manifested hair loss and dermatitis. Subsequent experiments revealed that H(2)O(2) and MEA synergistically induced hair loss and dermatitis. Histological examination showed that oxidative stress may be the mechanism underlying hair-dye induced dermatitis. Consistently, H(2)O(2) and MEA synergistically induced oxidative stress and cytotoxicity in human keratinocytes. These results suggest that H(2)O(2) and MEA may be the key causative ingredients for hair dye-associated dermatitis and hair loss.

Stability Shelf Life

Chemical stability: Absorbs carbon dioxide (CO2) from air. Stable under recommended storage conditions.
Affected by light.

Dates

Last modified: 08-15-2023

En Route to Zero Emissions for Power and Industry with Amine-Based Post-combustion Capture

David Danaci, Mai Bui, Camille Petit, Niall Mac Dowell
PMID: 34241997   DOI: 10.1021/acs.est.0c07261

Abstract

As more countries commit to a net-zero GHG emission target, we need a whole energy and industrial system approach to decarbonization rather than focus on individual emitters. This paper presents a techno-economic analysis of monoethanolamine-based post-combustion capture to explore opportunities over a diverse range of power and industrial applications. The following ranges were investigated: feed gas flow rate between 1-1000 kg ·s
, gas CO
concentrations of 2-42%
, capture rates of 70-99%, and interest rates of 2-20%. The economies of scale are evident when the flue gas flow rate is <20 kg ·s
and gas concentration is below 20%
CO
. In most cases, increasing the capture rate from 90 to 95% has a negligible impact on capture cost, thereby reducing CO
emissions at virtually no additional cost. The majority of the investigated space has an operating cost fraction above 50%. In these instances, reducing the cost of capital (
, interest rate) has a minor impact on the capture cost. Instead, it would be more beneficial to reduce steam requirements. We also provide a surrogate model which can evaluate capture cost from inputs of the gas flow rate, CO
composition, capture rate, interest rate, steam cost, and electricity cost.


Synthesis and molecular targets of N-13-hydroxy-octadienoyl-ethanolamine, a novel endogenous bioactive 15-lipoxygenase-derived metabolite of N-linoleoyl-ethanolamine found in the skin and saliva

Francesco Tinto, Anne-Sophie Archambault, Élizabeth Dumais, Volatiana Rakotoarivelo, Magdalena Kostrzewa, Cyril Martin, Pier-Luc Plante, Yves Desjardins, Mélissa Simard, Roxane Pouliot, Luciano De Petrocellis, Alessia Ligresti, Vincenzo Di Marzo, Nicolas Flamand
PMID: 33915294   DOI: 10.1016/j.bbalip.2021.158954

Abstract

N-Arachidonoyl-ethanolamine (AEA) is an endocannabinoid (eCB) and endogenous lipid mimicking many of the effects of Δ
-tetrahydrocannabinol, notably on brain functions, appetite, pain and inflammation. The eCBs and eCB-like compounds contain fatty acids, the main classes being the monoacylglycerols and the N-acyl-ethanolamines (NAEs). Thus, each long chain fatty acid likely exists under the form of a monoacylglycerol and NAE, as it is the case for arachidonic acid (AA) and linoleic acid (LA). Following their biosynthesis, AA and AEA can be further metabolized into additional eicosanoids, notably by the 15-lipoxygenase pathway. Thus, we postulated that NAEs possessing a 1Z,4Z-pentadiene motif, near their omega end, would be transformed into their 15-lipoxygenase metabolites. As a proof of concept, we investigated N-linoleoyl-ethanolamine (LAE). We successfully synthesized LEA and LEA-d
as well as their 15-lipoxygenase-derived derivatives, namely 13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) and 13-HODE-EA-d
, using Novozyme 435 immobilized on acrylic resin and soybean lipoxygenase respectively. We also show that both human 15-lipoxygenase-1 and -2 can biosynthesize 13-HODE-EA. Co-incubation of LEA and LA with either human 15-lipoxygenase led to the biosynthesis of 13-HODE-EA and 13-HODE in a ratio equal to or greater than 3:1, indicating that LEA is preferred to LA by these enzymes. Finally, we show that 13-HODE-EA is found in human saliva and skin and is a weak although selective TRPV1 agonist. The full biological importance of 13-HODE-EA remains to be explored.


Experimental studies on CO

Muthumari Perumal, Dhanalakshmi Jayaraman, Ambedkar Balraj
PMID: 33721628   DOI: 10.1016/j.chemosphere.2021.130159

Abstract

Solvent-based post-combustion CO
capture process is recently carried out using chemical absorption with aqueous blends of Monoethanolamine (MEA) and Ionic Liquids (IL) as promising solvents. In the present work, the blends of MEA and TetraButylAmmonium Hydroxide [TBA][OH] have been used for CO
absorption and desorption process. The solubility of CO
is investigated with aqueous mixtures for various carbon loading time by varying compositions of MEA and [TBA][OH] as 30 wt%, 28 wt%, 25 wt%, 20 wt% and 0 wt%, 2 wt%, 5 wt%, 10 wt% respectively. It increases with increasing IL concentration for all the aqueous mixtures. The solvent regeneration was also studied at different temperatures in order to recover and reuse the solvent for cyclic absorption. The slight decrease in CO
solubility was noted for 20 wt% MEA +10 wt% [TBA][OH] mixture. However, this mixture exhibits higher absorption/desorption rate and regeneration efficiency than other mixtures. The regeneration energy of this mixture was also calculated as 28.6 kJ/mol of CO
, which is 32% less than that of baseline 30 wt% MEA. Furthermore, the physicochemical properties such as density, viscosity and surface tension for all the solvent blends were studied experimentally.


Study on the desulfurization performance of iron/ethanolamine/deep eutectic solvent system

Xinpeng Liu, Baohua Wang, Yahui Qiu, Xiaole Dong, Yixin Song, Qingmei Meng, Menghong Li
PMID: 33725305   DOI: 10.1007/s11356-021-13487-4

Abstract

Deep eutectic solvent (DES) was applied as the solvent of iron/alcohol amine system, and the prepared iron/ethanolamine/DES system was found to be a good desulfurizer for H
S removal. The absorbents were characterized by Fourier transform infrared spectroscopy. The iron/ethanolamine/DES system showed a significantly enhanced desulfurization performance compared with DES solution of iron or alcohol amine separately. Besides, the absorbents showed relatively stable desulfurization performance, which could keep a high H
S removal efficiency in a wide temperature range from 30-90°C. The iron/ethanolamine/DES system could be recycled for at least three times. The desulfurization product was analyzed by energy dispersive spectrum and X-ray diffraction, and the desulfurization product was identified as sulfur element.


Adsorption of Hydrophilic Amine-Based Protic Ionic Liquids on Iron-Based Substrates

Kotaro Kaneko, Masaaki Akamatsu, Kenichi Sakai, Hideki Sakai
PMID: 33583920   DOI: 10.5650/jos.ess20279

Abstract

We synthesized hydrophilic amine-based protic ionic liquids (PILs) with hydroxy groups in their cations and anions, and characterized their adsorption at a solid (iron-based substrate) / aqueous solution interface. The IL samples employed in this study were triethanolamine lactate, diethanolamine lactate, and monoethanolamine lactate. Quartz crystal microbalance with dissipation monitoring (QCM-D) measurements revealed that the adsorption mass of the hydrophilic PILs was larger than that of the comparative materials, including a non-IL sample (1,2,6-hexanetriol) and an OH-free sample in the cations (triethylamine lactate). Additionally, an increase in the number of hydroxy groups in the cations resulted in an increased adsorption mass. Force curve measurements by atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) measurements proved the high adsorption density of the hydrophilic PILs on the iron-based substrate. A decreased kinetic friction coefficient was also observed in the hydrophilic PIL systems. Moreover, hydrophilic PILs are expected to have potential applications as water-soluble lubricants and additives for metal surface treatments.


Unravelling the Molecular Mechanisms Underlying the Protective Effect of Lactate on the High-Pressure Resistance of

Cristina Serra-Castelló, Ilario Ferrocino, Anna Jofré, Luca Cocolin, Sara Bover-Cid, Kalliopi Rantsiou
PMID: 33946460   DOI: 10.3390/biom11050677

Abstract

Formulations with lactate as an antimicrobial and high-pressure processing (HPP) as a lethal treatment are combined strategies used to control
in cooked meat products. Previous studies have shown that when HPP is applied in products with lactate, the inactivation of
is lower than that without lactate. The purpose of the present work was to identify the molecular mechanisms underlying the piezo-protection effect of lactate. Two
strains (CTC1034 and EGDe) were independently inoculated in a cooked ham model medium without and with 2.8% potassium lactate. Samples were pressurized at 400 MPa for 10 min at 10 °C. Samples were subjected to RNA extraction, and a shotgun transcriptome sequencing was performed. The short exposure of
cells to lactate through its inoculation in a cooked ham model with lactate 1h before HPP promoted a shift in the pathogen's central metabolism, favoring the metabolism of propanediol and ethanolamine together with the synthesis of the B12 cofactor. Moreover, the results suggest an activated methyl cycle that would promote modifications in membrane properties resulting in an enhanced resistance of the pathogen to HPP. This study provides insights on the mechanisms developed by
in response to lactate and/or HPP and sheds light on the understanding of the piezo-protective effect of lactate.


Choline transporter-like proteins 1 and 2 are newly identified plasma membrane and mitochondrial ethanolamine transporters

Adrian Taylor, Sophie Grapentine, Jasmine Ichhpuniani, Marica Bakovic
PMID: 33789160   DOI: 10.1016/j.jbc.2021.100604

Abstract

The membrane phospholipids phosphatidylcholine and phosphatidylethanolamine (PE) are synthesized de novo by the CDP-choline and CDP-ethanolamine (Kennedy) pathway, in which the extracellular substrates choline and ethanolamine are transported into the cell, phosphorylated, and coupled with diacylglycerol to form the final phospholipid product. Although multiple transport systems have been established for choline, ethanolamine transport is poorly characterized and there is no single protein assigned a transport function for ethanolamine. The solute carriers 44A (SLC44A) known as choline transporter-like proteins-1 and -2 (CTL1 and CTL2) are choline transporter at the plasma membrane and mitochondria. We report a novel function of CTL1 and CTL2 in ethanolamine transport. Using the lack or the gain of gene function in combination with specific antibodies and transport inhibitors we established two distinct ethanolamine transport systems of a high affinity, mediated by CTL1, and of a low affinity, mediated by CTL2. Both transporters are Na
-independent ethanolamine/H
antiporters. Primary human fibroblasts with separate frameshift mutations in the CTL1 gene (M1= SLC44A1
and M2= SLC44A1
) are devoid of CTL1 ethanolamine transport but maintain unaffected CTL2 transport. The lack of CTL1 in M2 cells reduced the ethanolamine transport, the flux through the CDP-ethanolamine Kennedy pathway, and PE synthesis. In contrast, overexpression of CTL1 in M2 cells improved ethanolamine transport and PE synthesis. These data firmly establish that CTL1 and CTL2 are the first identified ethanolamine transporters in whole cells and mitochondria, with intrinsic roles in de novo PE synthesis by the Kennedy pathway and intracellular redistribution of ethanolamine.


The Intestinal Fatty Acid-Enteroendocrine Interplay, Emerging Roles for Olfactory Signaling and Serotonin Conjugates

Jocelijn Meijerink
PMID: 33807994   DOI: 10.3390/molecules26051416

Abstract

Intestinal enteroendocrine cells (EECs) respond to fatty acids from dietary and microbial origin by releasing neurotransmitters and hormones with various paracrine and endocrine functions. Much has become known about the underlying signaling mechanisms, including the involvement of G-protein coupled receptors (GPCRs), like free fatty acids receptors (FFARs). This review focusses on two more recently emerging research lines: the roles of odorant receptors (ORs), and those of fatty acid conjugates in gut. Odorant receptors belong to a large family of GPCRs with functional roles that only lately have shown to reach beyond the nasal-oral cavity. In the intestinal tract, ORs are expressed on serotonin (5-HT) and glucagon-like-peptide-1 (GLP-1) producing enterochromaffin and enteroendocrine L cells, respectively. There, they appear to function as chemosensors of microbiologically produced short-, and branched-chain fatty acids. Another mechanism of fatty acid signaling in the intestine occurs via their conjugates. Among them, conjugates of unsaturated long chain fatty acids and acetate with 5-HT,
-acyl serotonins have recently emerged as mediators with immune-modulatory effects. In this review, novel findings in mechanisms and molecular players involved in intestinal fatty acid biology are highlighted and their potential relevance for EEC-mediated signaling to the pancreas, immune system, and brain is discussed.


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